![molecular formula C17H20N2S B13288726 [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine](/img/structure/B13288726.png)
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is known for its aromaticity and ability to participate in various chemical reactions .
Preparation Methods
One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core . The reaction conditions often involve the use of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in a solvent like N-methyl-2-pyrrolidone . Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, modulating their activity. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . The thiophene moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxy-N,N-dimethyltryptamine: A naturally occurring psychedelic compound.
The uniqueness of this compound lies in its combination of the indole and thiophene moieties, which may result in distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine is an indole derivative with significant biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H20N2S |
Molecular Weight | 284.4 g/mol |
IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine |
CAS Number | 1001624-73-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety allows it to bind to receptors and enzymes involved in critical pathways such as inflammation and cell proliferation. Specifically, it has been shown to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases and cancer .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The compound's IC50 values against these cell lines are as follows:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.52 |
MCF-7 | 0.34 |
HT-29 | 0.86 |
Mechanistic studies revealed that the compound arrests cells in the G2/M phase of the cell cycle and inhibits tubulin polymerization, akin to the action of colchicine .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication pathways. Specific viral targets remain under investigation.
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The results from these studies indicate a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent .
Case Studies
Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:
- Study on Anti-proliferative Activity : A study evaluated the anti-proliferative effects of related indole compounds on various cancer cell lines. The findings indicated that derivatives with similar structures exhibited significant inhibition of cell growth, supporting the hypothesis that structural modifications can enhance biological activity .
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound have shown promise in reducing symptoms associated with inflammatory diseases, suggesting a pathway for clinical application .
Properties
Molecular Formula |
C17H20N2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H20N2S/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14/h3-6,9-10,18-19H,7-8,11H2,1-2H3 |
InChI Key |
PJFOVSTWJXTVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.